molecular formula C28H31BF4N2O3 B12082792 2-(6-(Ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl)benzoic acid, ethyl ester, tetrafluoroborate CAS No. 54854-14-7

2-(6-(Ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl)benzoic acid, ethyl ester, tetrafluoroborate

Cat. No.: B12082792
CAS No.: 54854-14-7
M. Wt: 530.4 g/mol
InChI Key: ZWOFOSITRJRBCK-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-(Ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl)benzoic acid, ethyl ester, tetrafluoroborate is a complex organic compound with a unique structure that includes a xanthenyl core. This compound is known for its vibrant color and is often used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(Ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl)benzoic acid, ethyl ester, tetrafluoroborate typically involves multiple steps. The process begins with the preparation of the xanthenyl core, followed by the introduction of the ethylamino and ethylimino groups. The final step involves the esterification of benzoic acid and the formation of the tetrafluoroborate salt.

Industrial Production Methods

Industrial production of this compound often utilizes flow microreactor systems, which offer efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-(Ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl)benzoic acid, ethyl ester, tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Catalysts such as palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2-(6-(Ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl)benzoic acid, ethyl ester, tetrafluoroborate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The xanthenyl core allows for strong fluorescence, making it useful in imaging applications. The ethylamino and ethylimino groups contribute to its binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-(Ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl)benzoic acid, ethyl ester, tetrafluoroborate stands out due to its specific combination of functional groups, which provide unique chemical and physical properties. Its tetrafluoroborate salt form enhances its solubility and stability, making it particularly useful in various applications.

Properties

54854-14-7

Molecular Formula

C28H31BF4N2O3

Molecular Weight

530.4 g/mol

IUPAC Name

[9-(2-ethoxycarbonylphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;tetrafluoroborate

InChI

InChI=1S/C28H30N2O3.BF4/c1-6-29-23-15-25-21(13-17(23)4)27(19-11-9-10-12-20(19)28(31)32-8-3)22-14-18(5)24(30-7-2)16-26(22)33-25;2-1(3,4)5/h9-16,29H,6-8H2,1-5H3;/q;-1/p+1

InChI Key

ZWOFOSITRJRBCK-UHFFFAOYSA-O

Canonical SMILES

[B-](F)(F)(F)F.CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=CC=CC=C4C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.